molecular formula C74H100ClN15O14 B1683117 (2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide CAS No. 151272-78-5

(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide

Cat. No.: B1683117
CAS No.: 151272-78-5
M. Wt: 1459.1 g/mol
InChI Key: NOENHWMKHNSHGX-IAOPALDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Antarelix is synthesized through solid-phase peptide synthesis, a method commonly used for creating peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

    Deprotection: The protecting group on the amino acid is removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of antarelix involves scaling up the solid-phase peptide synthesis process. This requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Antarelix undergoes various chemical reactions, including:

    Oxidation: Antarelix can undergo oxidation reactions, particularly at methionine residues, which can be catalyzed by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can occur at disulfide bonds within the peptide, typically using reducing agents like dithiothreitol (DTT).

    Substitution: Substitution reactions can be performed to modify specific amino acid residues within the peptide sequence.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives, coupling reagents like DCC or DIC.

Major Products: The major products formed from these reactions include oxidized or reduced forms of antarelix, as well as modified peptides with substituted amino acid residues .

Scientific Research Applications

Mechanism of Action

Antarelix exerts its effects by binding to gonadotropin-releasing hormone receptors, thereby blocking the action of gonadotropin-releasing hormone. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, leading to a decrease in the production of sex hormones like testosterone and estrogen. This mechanism is particularly useful in treating hormone-sensitive conditions such as prostate cancer and endometriosis .

Comparison with Similar Compounds

    Cetrorelix: Another gonadotropin-releasing hormone antagonist used in the treatment of hormone-sensitive cancers and reproductive disorders.

    Ganirelix: A similar compound used to control hormone levels in assisted reproductive technology.

Comparison: Antarelix is unique in its specific binding affinity and potency as a gonadotropin-releasing hormone receptor antagonist. Compared to cetrorelix and ganirelix, antarelix has shown distinct pharmacokinetic properties and clinical efficacy in certain therapeutic applications .

Properties

Key on ui mechanism of action

Teverelix is a GnRH (Gonadotropin releasing hormone) antagonist.

CAS No.

151272-78-5

Molecular Formula

C74H100ClN15O14

Molecular Weight

1459.1 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C74H100ClN15O14/c1-43(2)35-57(66(96)84-56(19-10-11-32-79-44(3)4)73(103)90-34-14-20-63(90)72(102)81-45(5)64(76)94)85-65(95)55(18-9-12-33-80-74(77)104)83-68(98)59(38-48-24-29-54(93)30-25-48)88-71(101)62(42-91)89-70(100)61(40-50-15-13-31-78-41-50)87-69(99)60(37-47-22-27-53(75)28-23-47)86-67(97)58(82-46(6)92)39-49-21-26-51-16-7-8-17-52(51)36-49/h7-8,13,15-17,21-31,36,41,43-45,55-63,79,91,93H,9-12,14,18-20,32-35,37-40,42H2,1-6H3,(H2,76,94)(H,81,102)(H,82,92)(H,83,98)(H,84,96)(H,85,95)(H,86,97)(H,87,99)(H,88,101)(H,89,100)(H3,77,80,104)/t45-,55-,56+,57+,58-,59+,60-,61-,62+,63+/m1/s1

InChI Key

NOENHWMKHNSHGX-IAOPALDYSA-N

SMILES

CC(C)CC(C(=O)N(C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CC=C2)N)C(=O)C(C)(C(=O)C(CC3=CC4=CC=CC=C4C=C3)NC(=O)C)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CC6=CC=C(C=C6)Cl)N)NC(=O)C(CCCCNC(=O)N)N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C

Appearance

Solid powder

Key on ui other cas no.

151272-78-5

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XXXSYXLXPA

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-Hci-Leu-Lys(iPr)-Pro-D-Ala-NH2
antarelix
EP 24332
EP-24332
teverelix
teverelix acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide
Reactant of Route 2
(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide
Reactant of Route 3
(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide
Reactant of Route 4
(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide

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